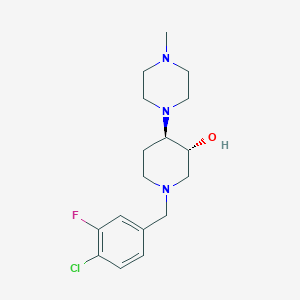![molecular formula C23H25N5O B4258353 2-phenyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide](/img/structure/B4258353.png)
2-phenyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide
説明
2-phenyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as PPMP and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of PPMP involves the inhibition of lysosomal acid sphingomyelinase. This enzyme is responsible for the breakdown of sphingomyelin in cells. Inhibition of this enzyme leads to an accumulation of sphingomyelin in cells, which can have various effects on cellular function. PPMP has also been found to reduce the levels of sphingomyelin in cells, which can have therapeutic benefits in certain diseases.
Biochemical and Physiological Effects
PPMP has been found to have various biochemical and physiological effects. It has been shown to inhibit lysosomal acid sphingomyelinase, reduce sphingomyelin levels in cells, and have potential therapeutic uses in the treatment of various diseases. This compound has also been found to have anti-tumor effects, as well as neuroprotective effects in certain neurodegenerative disorders.
実験室実験の利点と制限
PPMP has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-understood mechanism of action. This makes it a useful tool for studying the role of sphingomyelin in cellular function and disease. However, one limitation is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to cells or animals in experiments.
将来の方向性
There are several future directions for the study of PPMP. One direction is to further explore its potential therapeutic uses in the treatment of various diseases, including cancer and neurodegenerative disorders. Another direction is to investigate its effects on other cellular processes and pathways, as well as its potential interactions with other compounds. Additionally, further research is needed to develop more efficient and effective methods for administering PPMP in experiments.
科学的研究の応用
PPMP has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, including the inhibition of lysosomal acid sphingomyelinase and the reduction of sphingomyelin levels in cells. This compound has also been found to have potential therapeutic uses in the treatment of various diseases, including cancer and neurodegenerative disorders.
特性
IUPAC Name |
2-phenyl-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c29-22(17-19-7-2-1-3-8-19)26-18-20-9-6-12-25-23(20)28-15-13-27(14-16-28)21-10-4-5-11-24-21/h1-12H,13-18H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJSEWZEFHOUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=N3)CNC(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-acetylbenzyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4258270.png)
![N-allyl-2-{[2-(pyrrolidin-1-ylcarbonyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl]carbonyl}aniline](/img/structure/B4258273.png)
![2-methyl-N-({1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclopropyl}methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4258287.png)
![[1-[(2,6-difluorophenyl)sulfonyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B4258291.png)
![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)aniline](/img/structure/B4258298.png)
![N'-benzyl-N-methyl-N-[2-(4-morpholinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4258305.png)
![N-({1-[(2-hydroxy-1-naphthyl)methyl]piperidin-3-yl}methyl)acetamide](/img/structure/B4258315.png)
![3-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridazine](/img/structure/B4258324.png)

![4-{[4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]amino}-1-isopropylpyrrolidin-2-one](/img/structure/B4258335.png)
![(3aS*,5S*,9aS*)-2-phenyl-5-[1-(2-pyridinyl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4258343.png)
![ethyl 1-[(2-fluorophenyl)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4258350.png)
![methyl 4-(4-{2-[(tert-butylamino)carbonyl]-4-chlorophenoxy}-1-piperidinyl)pentanoate](/img/structure/B4258367.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4258369.png)